molecular formula C13H20N2O B037068 1-Isopropyl-4-(4-hydroxyphenyl)piperazine CAS No. 67914-97-0

1-Isopropyl-4-(4-hydroxyphenyl)piperazine

Cat. No. B037068
CAS RN: 67914-97-0
M. Wt: 220.31 g/mol
InChI Key: BMBPGRMBBHKAEP-UHFFFAOYSA-N
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Patent
US04435399

Procedure details

Sodium cyanoborohydride (3.78 g.) was added to a stirred solution of N-(4-hydroxyphenyl)piperazine (5.35 g.) and acetone (8.7 g.) in a mixture of methanol (100 ml) and water (20 ml.). The pH of the resulting solution was adjusted to pH 7.5 by the addition of a few drops of N hydrochloric acid and stirring was continued at room temperature (~20° C.) for a period of 19 hours. Upon completion of this step, further acetone (8.7 g.) and sodium cyanoborohydride (1.89 g.) were added to the mixture and the pH was again adjusted to a value of 7.5. After a further period of stirring at room temperature for eight hours, water (100 ml.) was added to the reaction mixture and the precipitated solid product was subsequently collected by means of suction filtration and thereafter vacuum dried over phosphorous pentoxide to constant weight. Recrystallization of the crude material so obtained from a mixture of ethanol and methanol then gave pure 1-isopropyl-4-(4-hydroxyphenyl)piperazine in the form of a crystalline solid (yield, 4.78 g.), m.p. 244°-246° C. The yield of pure product amounted to 72% of the theoretical value.
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.7 g
Type
reactant
Reaction Step Three
Quantity
1.89 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[OH:5][C:6]1[CH:11]=[CH:10][C:9]([N:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)=[CH:8][CH:7]=1.[CH3:18][C:19]([CH3:21])=O.Cl>CO.O>[CH:19]([N:15]1[CH2:16][CH2:17][N:12]([C:9]2[CH:8]=[CH:7][C:6]([OH:5])=[CH:11][CH:10]=2)[CH2:13][CH2:14]1)([CH3:21])[CH3:18] |f:0.1|

Inputs

Step One
Name
Quantity
3.78 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
5.35 g
Type
reactant
Smiles
OC1=CC=C(C=C1)N1CCNCC1
Name
Quantity
8.7 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
8.7 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
1.89 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was continued at room temperature
CUSTOM
Type
CUSTOM
Details
(~20° C.)
CUSTOM
Type
CUSTOM
Details
of 19 hours
Duration
19 h
STIRRING
Type
STIRRING
Details
After a further period of stirring at room temperature for eight hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
the precipitated solid product was subsequently collected by means of suction filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
vacuum dried over phosphorous pentoxide to constant weight
CUSTOM
Type
CUSTOM
Details
Recrystallization of the crude material
CUSTOM
Type
CUSTOM
Details
so obtained from a mixture of ethanol and methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1CCN(CC1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.